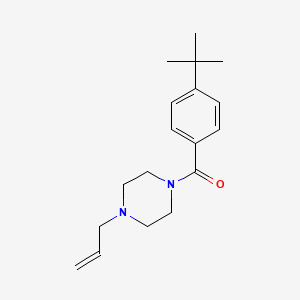![molecular formula C20H22N6O2 B5355335 1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine](/img/structure/B5355335.png)
1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine, also known as TAK-915, is a novel compound that has recently gained attention in the field of neuroscience research. TAK-915 is a highly selective and potent inhibitor of the orexin 2 receptor (OX2R), which is a G protein-coupled receptor that plays a critical role in the regulation of wakefulness and arousal.
Mécanisme D'action
The primary mechanism of action of 1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine is the inhibition of OX2R, which is expressed primarily in the hypothalamus and plays a key role in the regulation of sleep-wake cycles. By blocking OX2R, this compound promotes wakefulness and reduces the activity of neurons that promote sleep.
Biochemical and Physiological Effects:
This compound has been shown to increase wakefulness and reduce the frequency and duration of sleep episodes in preclinical models. This compound has also been shown to have anxiolytic and antidepressant effects, suggesting that it may be useful in the treatment of mood disorders. Additionally, this compound has been shown to have a low potential for abuse and addiction, making it an attractive candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One major advantage of 1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine is its high selectivity for OX2R, which reduces the risk of off-target effects and improves the accuracy of experimental results. However, this compound has a relatively short half-life and may require frequent dosing to maintain its effects. Additionally, the complex synthesis of this compound may limit its availability and increase the cost of research.
Orientations Futures
There are several potential future directions for research on 1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine. One area of interest is the development of more efficient synthesis methods to increase the availability of the compound. Additionally, further studies are needed to investigate the long-term effects of this compound on sleep and wakefulness, as well as its potential therapeutic applications in mood disorders and addiction. Finally, the development of more selective and potent OX2R inhibitors may provide new insights into the physiological and biochemical mechanisms underlying sleep-wake regulation.
Méthodes De Synthèse
The synthesis of 1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine involves several steps, including the preparation of the key intermediate piperazine, the coupling of the tetrazole and phenylacetyl groups, and the final methoxylation of the phenyl ring. The overall process is complex and requires careful optimization to achieve high yields and purity.
Applications De Recherche Scientifique
1-(3-methoxyphenyl)-4-[phenyl(1H-tetrazol-1-yl)acetyl]piperazine has been extensively studied in preclinical models of sleep disorders, such as narcolepsy and insomnia. In these studies, this compound has been shown to promote wakefulness and reduce the frequency and duration of sleep episodes. This compound has also been investigated as a potential treatment for other neurological conditions, including depression, anxiety, and addiction.
Propriétés
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-phenyl-2-(tetrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c1-28-18-9-5-8-17(14-18)24-10-12-25(13-11-24)20(27)19(26-15-21-22-23-26)16-6-3-2-4-7-16/h2-9,14-15,19H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXISSNUPCNDAIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)N2CCN(CC2)C(=O)C(C3=CC=CC=C3)N4C=NN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[5-(4-bromophenyl)-2-furyl]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5355271.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5355274.png)


![N-ethyl-5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyrimidin-2-amine](/img/structure/B5355314.png)
![5-{[benzyl(methyl)amino]methyl}-N-[(1-isopropyl-1H-imidazol-2-yl)methyl]isoxazole-3-carboxamide](/img/structure/B5355318.png)
![N-[(4-hydroxy-4-azepanyl)methyl]-2-methyl-4-phenylnicotinamide](/img/structure/B5355326.png)
![2-{2-[5-(4-chlorophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5355327.png)
![1-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butyl}-1H-benzimidazole oxalate](/img/structure/B5355330.png)
![ethyl {2,6-dichloro-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetate](/img/structure/B5355348.png)
![1-({5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl}methyl)piperidine-3-carboxamide](/img/structure/B5355354.png)
![4-benzyl-5-[1-(propoxyacetyl)piperidin-4-yl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5355360.png)
![1-{1-[(5-methoxy-4-oxo-4H-pyran-2-yl)methyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5355365.png)
